molecular formula C22H18FN3O3 B2538444 3-[(4-Fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902964-13-0

3-[(4-Fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2538444
CAS No.: 902964-13-0
M. Wt: 391.402
InChI Key: ZJFRUOGDAZGXAX-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H18FN3O3 and its molecular weight is 391.402. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Chemical Synthesis and Structural Analysis : The synthesis of pyrido[2,3-d]pyrimidine derivatives and their structural elucidation through crystallography and spectroscopy have been extensively studied. For instance, derivatives of pyrido[2,3-d]pyrimidine have been synthesized to explore their crystal structures, showing different molecular and crystal configurations due to varied substitutions at specific positions on the ring system. Such studies offer deep insights into the molecular architecture and potential chemical reactivity of these compounds (Trilleras et al., 2009).

  • Biological Activities and Applications : The biological activities of pyrido[2,3-d]pyrimidine derivatives range from antimicrobial to anti-inflammatory properties. Some derivatives have been synthesized and evaluated for their urease inhibition potential, showcasing their utility in designing novel inhibitors for specific enzymes (Rauf et al., 2010). Additionally, certain fluorinated derivatives have been explored for their potential use in positron emission tomography (PET) imaging as tracer molecules, indicating their significance in medical diagnostics and research (Gazivoda Kraljević et al., 2011).

  • Synthetic Routes and Novel Compounds : Innovative synthetic routes to generate novel pyrido[2,3-d]pyrimidine derivatives have been developed, with some focusing on the incorporation of fluorine and other substituents to create compounds with potential therapeutic applications. These synthetic methodologies not only expand the chemical space of pyrido[2,3-d]pyrimidine derivatives but also open new avenues for the exploration of their pharmacological properties (Rosen et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This compound might interact with certain enzymes or receptors, but specific data on its mechanism of action is not available .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3/c1-29-18-5-2-4-16(12-18)14-25-20-19(6-3-11-24-20)21(27)26(22(25)28)13-15-7-9-17(23)10-8-15/h2,4-5,7-10,12,19-20,24H,3,6,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIIJWMXHVHNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3C(CCCN3)C(=O)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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